GC376 sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H31N3NaO8S+ |

|---|---|

Molecular Weight |

508.5 g/mol |

IUPAC Name |

sodium;(2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonic acid |

InChI |

InChI=1S/C21H31N3O8S.Na/c1-13(2)10-16(24-21(28)32-12-14-6-4-3-5-7-14)19(26)23-17(20(27)33(29,30)31)11-15-8-9-22-18(15)25;/h3-7,13,15-17,20,27H,8-12H2,1-2H3,(H,22,25)(H,23,26)(H,24,28)(H,29,30,31);/q;+1/t15?,16-,17-,20?;/m0./s1 |

InChI Key |

BSPJDKCMFIPBAW-JPBGFCRCSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1CCNC1=O)C(O)S(=O)(=O)O)NC(=O)OCC2=CC=CC=C2.[Na+] |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)O)NC(=O)OCC2=CC=CC=C2.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: A Promising Broad-Spectrum Antiviral

An in-depth technical guide to the discovery and development of the antiviral compound GC376, a potent inhibitor of the coronavirus main protease.

GC376 is a broad-spectrum, preclinical dipeptide-based protease inhibitor that has emerged as a significant candidate in the fight against coronaviruses.[1] Initially developed for feline infectious peritonitis (FIP), a fatal coronavirus disease in cats, its potent mechanism of action has led to its investigation as a potential therapeutic for human coronaviruses, including SARS-CoV-2, the virus responsible for COVID-19.[1][2] GC376 functions as a prodrug of the active aldehyde compound, GC373.[1][2][3][4] It targets the highly conserved main protease (Mpro), also known as the 3C-like protease (3CLpro), an enzyme essential for viral replication.[1][5][6] This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of GC376 for both veterinary and human applications.

Discovery and Chemical Origins

The development of GC376 originated from research into inhibitors for the norovirus 3C protease.[4] Scientists synthesized a series of functionalized dipeptide and tripeptide aldehyde transition state inhibitors designed to block this key viral enzyme.[4] Among these, the dipeptidyl aldehyde GC373 proved effective. GC376 was subsequently developed by reacting GC373 with sodium bisulfite (NaHSO3), creating a more stable bisulfite adduct.[4]

This modification serves a dual purpose: it enhances the compound's stability and solubility while acting as a prodrug.[2][3][7] Upon administration, GC376 is designed to convert back to its active aldehyde form, GC373, which can then exert its inhibitory effect on the target protease.[3][4][7] This structure-guided design was later adapted to combat coronaviruses like MERS-CoV, given the structural similarities among viral proteases.[8][9][10] In 2018, Anivive Lifesciences licensed the worldwide patent rights to GC376 from Kansas State University to develop it for therapeutic uses.[2][11][12]

Mechanism of Action: Halting Viral Replication

The antiviral activity of GC376 stems from its potent inhibition of the coronavirus main protease (Mpro or 3CLpro).[1] This enzyme plays a critical role in the viral life cycle by cleaving large polyproteins (pp1a and pp1ab) translated from the viral RNA into functional, individual proteins required for viral replication and transcription.[1][5]

Upon administration, the prodrug GC376 converts to the active aldehyde GC373.[2] The aldehyde "warhead" of GC373 then forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[2][13] This binding event blocks the enzyme's function, preventing the processing of the viral polyproteins and effectively halting the replication machinery.[3][6] The Mpro active site is highly conserved across a wide range of coronaviruses, which explains the broad-spectrum activity of GC376 against viruses like FIPV, SARS-CoV, MERS-CoV, and SARS-CoV-2.[1][14]

Preclinical Development

Feline Infectious Peritonitis (FIP)

GC376 first demonstrated significant therapeutic promise in the treatment of Feline Infectious Peritonitis (FIP), a previously untreatable and fatal disease in cats caused by a feline coronavirus (FCoV).

-

Initial Studies: Early in vitro research confirmed that GC376 was highly active against FIPV.[15] Subsequent experimental studies in cats infected with FIPV showed that treatment with GC376 could reverse the progression of the disease, leading to a rapid improvement in condition and full recovery in many cases.[3][4][15]

-

Field Trial: A pivotal field study was conducted on client-owned cats with naturally occurring FIP. The trial demonstrated that GC376 was effective and well-tolerated, with 19 out of 20 cats showing rapid remission of clinical signs within two weeks of starting treatment.[16] The study concluded that GC376 showed great promise, especially for cats with non-neurologic forms of FIP, and paved the way for targeted antiviral drug therapy for the disease.[16][17] However, side effects such as transient stinging at injection sites and abnormal eruption of permanent teeth in juvenile cats were noted.[1]

Human Coronaviruses (including SARS-CoV-2)

The success of GC376 in treating FIP, combined with its broad-spectrum activity, made it a prime candidate for repurposing against human coronaviruses.

-

In Vitro Efficacy: Laboratory studies confirmed that GC376 and its active form GC373 are potent inhibitors of the Mpro from SARS-CoV, MERS-CoV, and SARS-CoV-2.[1] The compound effectively blocks viral replication in cell cultures with a high therapeutic index.[1][18]

-

In Vivo Mouse Models: The efficacy of GC376 against SARS-CoV-2 was evaluated in vivo using the K18-hACE2 transgenic mouse model, which is susceptible to severe COVID-19.[5][19] While the treatment did not significantly improve overall clinical symptoms or survival rates, it led to positive virological and pathological outcomes.[5][19] Specifically, GC376-treated mice showed milder tissue lesions, reduced inflammation, and significantly lower viral loads, particularly a 5-log reduction in the brain.[5][20] These findings support GC376 as a promising lead candidate for further development to treat SARS-CoV-2 infections.[5][19][20][21]

-

Regulatory Steps: Based on promising preclinical data, Anivive Lifesciences filed a pre-Investigational New Drug (pIND) request with the U.S. Food and Drug Administration (FDA) to explore the use of GC376 for treating COVID-19 in humans.[11][18]

Quantitative Data

Table 1: In Vitro Activity of GC376 Against Coronaviruses

| Virus | Assay Type | Cell Line | Measurement | Value | Reference |

| SARS-CoV-2 | Cytopathic Effect | Vero E6 | EC50 | 3.37 µM | [1] |

| SARS-CoV-2 | Mpro Inhibition | - | IC50 | 0.03–0.16 µM | [14] |

| SARS-CoV-2 | Cytopathic Effect | - | CC50 | > 100 µM | [14] |

| FIPV | Mpro Inhibition | - | IC50 | Sub-micromolar | [3] |

| PEDV | Mpro Inhibition | - | IC50 | 0.49 to 4.35 µM | [10] |

| Human CoV-NL63 | Antiviral Assay | LLC-MK2 | EC50 | < 3 µM | [22] |

| Human CoV-229E | Antiviral Assay | Huh7 | EC50 | < 3 µM | [22] |

| Human CoV-OC43 | Antiviral Assay | HCT-8 | EC50 | < 3 µM | [22] |

Table 2: Pharmacokinetic Parameters of GC376 in Mice

| Parameter | Value (Mean ± SD) | Unit |

| Administration Route | Intramuscular (i.m.) | - |

| Dose | 111 | mg/kg |

| Tmax (Time to peak plasma level) | 0.22 ± 0.07 | h |

| Data from a study in SPF BALB/c mice.[23] |

Experimental Protocols

Protocol: In Vitro Plaque Reduction Assay

This protocol is a generalized representation of methods used to evaluate the antiviral efficacy of compounds like GC376.

-

Cell Seeding: Vero E6 cells are seeded into 6-well plates and grown to form a confluent monolayer.

-

Virus Preparation: A stock of SARS-CoV-2 is serially diluted in a serum-free medium.

-

Infection: The cell culture medium is removed, and the cell monolayers are washed with phosphate-buffered saline (PBS). The cells are then inoculated with the diluted virus and incubated for 1 hour to allow for viral adsorption.

-

Compound Treatment: Following incubation, the virus inoculum is removed. The cells are then overlaid with a medium (e.g., containing 2% carboxymethylcellulose) mixed with varying concentrations of GC376.

-

Incubation: The plates are incubated for 3-5 days at 37°C with 5% CO2 to allow for plaque formation.

-

Plaque Visualization and Counting: After incubation, the overlay medium is removed. The cells are fixed with 4% paraformaldehyde and stained with a 0.1% crystal violet solution. The plaques (zones of cell death) are then counted.

-

Data Analysis: The EC50 value (the concentration of the compound that inhibits plaque formation by 50% compared to the untreated virus control) is calculated using dose-response curve analysis.[1]

Protocol: In Vivo Efficacy in K18-hACE2 Mouse Model

This protocol outlines the key steps in the in vivo studies evaluating GC376 against SARS-CoV-2.[5][21]

-

Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible to SARS-CoV-2 infection, are used.

-

Group Allocation: Mice are randomly allocated into groups: mock-challenged + vehicle, mock-challenged + GC376, SARS-CoV-2 challenged + vehicle, and SARS-CoV-2 challenged + GC376.

-

Virus Challenge: Mice in the challenge groups are intranasally inoculated with a specific dose of SARS-CoV-2 (e.g., 1x10³ or 1x10⁵ TCID50/mouse). Mock-challenged groups receive PBS.

-

Treatment Regimen: Treatment with GC376 (e.g., 40mg/kg/day, split into two daily intraperitoneal injections) or a vehicle control begins at a specified time post-infection (e.g., 24 hours). Treatment continues for a set duration (e.g., 7 days).

-

Monitoring: All mice are monitored daily for clinical signs of disease, including weight loss, ruffled fur, and changes in posture or activity.

-

Endpoint Analysis: Subsets of mice are euthanized at specific time points (e.g., 2 and 5 days post-challenge). Tissues (lungs, brain, etc.) are collected for analysis.

-

Outcome Measures:

-

Viral Load: Viral RNA levels in tissues are quantified using RT-qPCR.

-

Histopathology: Tissues are fixed, sectioned, and stained (e.g., with H&E) to assess tissue damage and inflammation.

-

Immunohistochemistry: Viral antigen presence in tissues is detected.

-

Survival: A portion of the animals is monitored for the full study duration to assess overall survival.

-

References

- 1. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GC376 - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]

- 4. antiviralgc367.wixsite.com [antiviralgc367.wixsite.com]

- 5. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GC376 - FIP Warriors CZ/SK ® [fipwarriors.eu]

- 7. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. GC376 sodium | 3C-like proteases (3CLpro) inhibitor | CAS 1416992-39-6 | antiviral | Buy GC-376 sodium from Supplier InvivoChem [invivochem.com]

- 11. Anivive's GC376 Reduces COVID-19 Replication, Shows Potential as New Post-Infection Treatment [prnewswire.com]

- 12. fiercebiotech.com [fiercebiotech.com]

- 13. researchgate.net [researchgate.net]

- 14. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reversal of the Progression of Fatal Coronavirus Infection in Cats by a Broad-Spectrum Coronavirus Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficacy of a 3C-like protease inhibitor in treating various forms of acquired feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fipcaregroup.com [fipcaregroup.com]

- 18. Anivive Repurposes Veterinary Drug GC376 for COVID-19 And Submits Pre-IND to FDA [prnewswire.com]

- 19. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. news-medical.net [news-medical.net]

- 22. Differing pan-coronavirus antiviral potency of boceprevir and GC376 in vitro despite discordant molecular docking predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The preclinical inhibitor GS441524 in combination with GC376 efficaciously inhibited the proliferation of SARS-CoV-2 in the mouse respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]

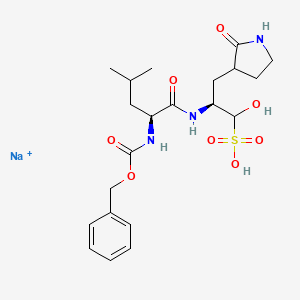

chemical structure of GC376 sodium

An In-depth Technical Guide on the Chemical Structure and Activity of GC376 Sodium

Core Chemical Identity

GC376 is a broad-spectrum antiviral compound investigated for its therapeutic potential against various viruses, particularly coronaviruses.[1] It is a dipeptide-based protease inhibitor that functions as a prodrug.[2] The active form, GC373, is an aldehyde, while GC376 is its bisulfite adduct, which enhances stability and solubility.[1][2]

Chemical Name (IUPAC): sodium (2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate[1][3]

Molecular Formula: C₂₁H₃₀N₃NaO₈S[1][4]

Molar Mass: 507.53 g·mol⁻¹[1]

Chemical Identifiers:

-

PubChem CID: 71481119[1]

-

SMILES: CC(C)C--INVALID-LINK--C(O)S(=O)(=O)[O-]">C@@HNC(=O)OCC2=CC=CC=C2.[Na+][1]

-

InChI Key: BSPJDKCMFIPBAW-JPBGFCRCSA-M[1]

Mechanism of Action

GC376 functions as a prodrug that, upon administration, converts to its active aldehyde form, GC373.[2] This active compound is a potent inhibitor of the viral main protease (Mpro), also known as the 3C-like protease (3CLpro).[5][6] Mpro is a cysteine protease essential for viral replication; it cleaves viral polyproteins into functional proteins required to assemble new virions.[5][7] GC373 covalently binds to the catalytic cysteine residue (e.g., Cys145 in SARS-CoV-2 Mpro) in the enzyme's active site, forming a hemithioacetal.[2][8] This binding blocks the protease's activity, thereby halting the viral replication cycle.[1][5]

Quantitative Antiviral Activity Data

The inhibitory activity of GC376 has been quantified against a range of viruses, primarily coronaviruses. The data below summarizes key findings from various in vitro and cell-based assays.

Table 1: In Vitro Enzyme Inhibition (IC₅₀)

Half-maximal inhibitory concentration against purified viral Mpro/3CLpro.

| Virus Target | IC₅₀ Value (µM) | Assay Type | Reference |

| SARS-CoV-2 Mpro | 0.89 | FRET | [8] |

| Feline Infectious Peritonitis Virus (FIPV) 3CLpro | 0.72 | FRET | [8] |

| MERS-CoV 3CLpro | 1.56 | FRET | [8] |

| SARS-CoV 3CLpro | 4.35 | FRET | [8] |

| Porcine Epidemic Diarrhea Virus (PEDV) 3CLpro | 1.11 | FRET | [6][8] |

| Transmissible Gastroenteritis Virus (TGEV) 3CLpro | 0.82 | FRET | [8] |

| Norovirus (NV) 3CLpro | ~0.15 | Enzyme Assay | [9] |

| Poliovirus (PV) 3Cpro | 1.77 | Enzyme Assay | [10] |

| Human Rhinovirus (HRV) 3Cpro | 0.2 | Enzyme Assay | [10] |

Table 2: Cell-Based Antiviral Efficacy (EC₅₀)

Half-maximal effective concentration in inhibiting viral replication in cell culture.

| Virus | EC₅₀ Value (µM) | Cell Line | Reference |

| SARS-CoV-2 | 2.19 - 3.37 | Vero / Vero E6 | [11][12] |

| Feline Infectious Peritonitis Virus (FIPV) | 0.2 | CRFK Cells | [9] |

| Transmissible Gastroenteritis Virus (TGEV) | 0.15 | ST Cells | [9] |

Table 3: Binding Affinity and Cytotoxicity

Measurement of direct binding to the target enzyme and effect on host cells.

| Parameter | Virus Target | Value | Method / Cell Line | Reference |

| KD | SARS-CoV-2 Mpro | 1.6 µM | ITC | [8] |

| Kᵢ | SARS-CoV-2 Mpro | 40 nM | Enzyme Kinetics | [2] |

| Kᵢ | SARS-CoV Mpro | 20 nM | Enzyme Kinetics | [2] |

| Kᵢ | FIPV Mpro | 2.1 nM | Enzyme Kinetics | [2] |

| CC₅₀ | Various | >100 µM | Vero Cells | [11] |

| Therapeutic Index | SARS-CoV-2 | >200 | Vero E6 Cells | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline key experimental protocols used to characterize GC376.

In Vitro Protease Inhibition Assay (FRET-based)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of a purified protease using a substrate with a fluorescence resonance energy transfer (FRET) pair.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of GC376 (e.g., 10 mM in DMSO) and create serial dilutions to achieve final assay concentrations (e.g., 0.01 to 50 µM).[9]

-

Dilute purified recombinant 3CLpro to a working concentration in an appropriate assay buffer.

-

Prepare a FRET-based peptide substrate specific to the protease.

-

-

Enzyme-Inhibitor Incubation:

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Calculate the percentage of inhibition for each GC376 concentration relative to a no-inhibitor control (DMSO vehicle).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cell-Based Antiviral Assay (Cytopathic Effect)

This assay measures the ability of a compound to protect host cells from virus-induced death or cytopathic effect (CPE).

Protocol:

-

Cell Seeding:

-

Infection and Treatment:

-

Incubation and Observation:

-

Data Analysis:

-

Determine the drug concentration that protects 50% of the cells from viral CPE to calculate the EC₅₀ value.

-

Simultaneously, run a parallel assay on uninfected cells to determine the 50% cytotoxic concentration (CC₅₀) of the drug.

-

In Vivo Efficacy Study (K18-hACE2 Mouse Model)

This protocol evaluates the in vivo therapeutic efficacy of GC376 against SARS-CoV-2 in a transgenic mouse model that expresses the human ACE2 receptor.[7][14]

Protocol:

-

Animal Acclimatization and Grouping:

-

Viral Challenge:

-

Challenge mice intranasally with a defined dose of SARS-CoV-2 (e.g., 1x10³ TCID₅₀/mouse).[7] Mock-challenged groups receive a sterile vehicle.

-

-

Drug Administration:

-

Monitoring and Endpoint Collection:

-

Monitor the mice daily for clinical signs of disease, including weight loss, reduced activity, and changes in physical appearance.[7]

-

At the study endpoint (or upon reaching humane endpoints), euthanize the animals.

-

Collect tissues (e.g., lungs, brain) for viral load quantification (via qPCR or TCID₅₀ assay) and histopathological analysis.[14]

-

-

Data Analysis:

-

Compare survival curves, body weight changes, and viral titers between the GC-376 treated and vehicle control groups using appropriate statistical tests (e.g., ANOVA).[7]

-

Inhibitor Reversibility Assay (Dialysis)

This method determines whether an inhibitor binds reversibly or irreversibly to its target enzyme by attempting to restore enzyme activity after inhibitor removal.[15]

Protocol:

-

Enzyme Inhibition:

-

Dialysis:

-

Place the enzyme-inhibitor mixture into a dialysis bag with an appropriate molecular weight cutoff (MWCO), such as 6–8 kDa.[15]

-

Dialyze the sample against a large volume (e.g., 2 L) of buffer (e.g., 50 mM Tris-HCl, pH 7.8, 150 mM NaCl).[15]

-

Change the dialysis buffer periodically (e.g., every 24 hours) to ensure complete removal of the unbound inhibitor.[15]

-

-

Activity Measurement:

-

At various time points during dialysis, remove an aliquot of the enzyme from the dialysis bag.

-

Measure the enzymatic activity of the aliquot using a standard activity assay (e.g., FRET assay as described in 4.1).

-

-

Data Analysis:

-

Compare the recovered enzyme activity to that of a control enzyme sample that was dialyzed without the inhibitor. A significant restoration of activity indicates reversible binding.[15]

-

References

- 1. GC376 - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]

- 3. This compound | C21H31N3NaO8S+ | CID 131953216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. GC376 (sodium salt) - Angiogenesis - CAT N°: 31469 [bertin-bioreagent.com]

- 11. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | 3C-like proteases (3CLpro) inhibitor | CAS 1416992-39-6 | antiviral | Buy GC-376 sodium from Supplier InvivoChem [invivochem.com]

- 14. news-medical.net [news-medical.net]

- 15. biorxiv.org [biorxiv.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of GC376 as a Protease Inhibitor

GC376 is a potent, broad-spectrum antiviral agent that has demonstrated significant efficacy against a range of viruses, particularly coronaviruses.[1][2] It functions as a competitive, covalent inhibitor of the viral main protease (Mpro), also known as 3C-like protease (3CLpro), an enzyme essential for viral replication.[3][4][5] This document provides a detailed technical overview of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: From Prodrug to Covalent Inhibition

GC376 is administered as a dipeptidyl aldehyde bisulfite adduct, which is a prodrug form.[4][6][7] This design enhances the compound's solubility and stability.[6] Under physiological conditions, the bisulfite group is readily removed, converting GC376 into its active aldehyde form, GC373.[4][6][7]

The active GC373 molecule then targets the catalytic dyad (Cysteine-Histidine) within the active site of the viral 3CLpro.[5] The mechanism proceeds as follows:

-

Prodrug Conversion: The inactive GC376 bisulfite adduct reverts to the active GC373 aldehyde in the body.[4][6]

-

Target Binding: GC373, mimicking the viral polyprotein substrate, fits into the substrate-binding pocket of the 3CLpro.[8][9] The glutamine surrogate ring of the inhibitor occupies the S1 pocket, while the leucine side chain fits into the hydrophobic S2 pocket.[8]

-

Covalent Modification: The aldehyde "warhead" of GC373 forms a reversible covalent bond with the nucleophilic thiol group of the catalytic cysteine residue (e.g., Cys145 in SARS-CoV-2 Mpro).[6][8][9]

-

Hemithioacetal Formation: This covalent interaction results in the formation of a stable hemithioacetal, which effectively blocks the protease's catalytic activity.[4][9]

-

Inhibition of Polyprotein Processing: With its active site blocked, the 3CLpro is unable to cleave the viral polyproteins into functional non-structural proteins (nsps) that are required for assembling the viral replication and transcription complex.[1][10] This cessation of viral protein processing ultimately halts viral replication.[3][4]

Recent studies have also suggested a dual mechanism of action for GC376, where it not only inhibits the viral Mpro but can also inhibit the host's cathepsin L, a protease involved in viral entry into the host cell.[11][12]

Quantitative Data: Inhibitory Potency

The inhibitory activity of GC376 has been quantified against 3CL proteases from various coronaviruses. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for its potency.

| Virus | Protease Target | Assay Type | IC50 (µM) | Ki (nM) | Reference(s) |

| Feline Infectious Peritonitis Virus (FIPV) | Mpro (3CLpro) | FRET | 0.72 | 2.1 | [3][9] |

| SARS-CoV-2 | Mpro (3CLpro) | FRET | 0.17 - 0.89 | 40 | [3][5][9] |

| SARS-CoV | Mpro (3CLpro) | FRET | 4.35 | 20 | [3][9] |

| MERS-CoV | Mpro (3CLpro) | FRET | 1.56 | - | [9] |

| Transmissible Gastroenteritis Virus (TGEV) | Mpro (3CLpro) | FRET | 0.82 | - | [9] |

| Porcine Epidemic Diarrhea Virus (PEDV) | Mpro (3CLpro) | FRET | 1.11 | - | [9] |

Experimental Protocols

FRET-Based Protease Cleavage Assay (for IC50/Ki Determination)

This assay measures the enzymatic activity of 3CLpro by monitoring the cleavage of a fluorescently labeled peptide substrate.

Materials:

-

Enzyme: Recombinant, purified 3CLpro (e.g., FIPV Mpro or SARS-CoV-2 Mpro).

-

FRET Substrate: Synthetic peptide containing the 3CLpro cleavage sequence, flanked by a fluorophore (e.g., Abz) and a quencher (e.g., Tyr(NO2)). A common substrate is Abz-SVTLQ↓SG-Tyr(NO2)-R.[3][4]

-

Inhibitor: GC376 dissolved in DMSO.

-

Instrumentation: Fluorescence microplate reader (Excitation: 320 nm, Emission: 420 nm).[3][4]

Methodology:

-

For Ki Determination:

-

Pre-incubate a fixed concentration of 3CLpro (e.g., 50 nM) with varying concentrations of GC376 (e.g., 0.01–0.4 µM) for 10 minutes at 37°C in a 96-well plate.[3][4]

-

Initiate the reaction by adding a range of FRET substrate concentrations (e.g., 1–500 μM).[3][4]

-

Monitor the increase in fluorescence over time (e.g., 7 minutes) at 37°C.[3][4]

-

Analyze kinetic data using Lineweaver-Burk plots and secondary plots to determine the Ki value, indicating competitive inhibition.[13]

-

-

For IC50 Determination:

-

Incubate a fixed concentration of 3CLpro (e.g., 100 nM) with a serial dilution of GC376 (e.g., 0.25 nM–100 µM).[3][4]

-

Start the reaction by adding a fixed concentration of the FRET substrate (e.g., 40 µM).[3][4]

-

Monitor the fluorescence signal for a set period.

-

Calculate the initial reaction velocities and plot them against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[3][4]

-

Cell-Based Mpro Autodigestion Assay

This BSL-1 compatible assay evaluates inhibitor efficacy by monitoring the self-cleavage of a specially designed Mpro fusion protein within mammalian cells.[14][15]

Materials:

-

Plasmids: Expression plasmids for a fusion protein (e.g., GST-Mpro-HA) and a protease-deficient mutant (e.g., GST-Mpro-C145A-HA) as a control.[14][15]

-

Inhibitor: GC376.

-

Reagents: Transfection reagents, cell culture media, lysis buffer.

-

Instrumentation: SDS-PAGE and Western Blotting equipment.

Methodology:

-

Transfection: Co-transfect HEK293 cells with plasmids expressing the wild-type GST-Mpro-HA and the mutant GST-Mpro-C145A-HA.[15]

-

Inhibitor Treatment: After 6-8 hours, replace the culture medium and treat the cells with varying concentrations of GC376 for 16-18 hours.[15]

-

Cell Lysis: Prepare cell lysates from the treated cells.

-

Analysis: Analyze the protein levels of the full-length fusion protein and its cleavage products via SDS-PAGE and immunoblotting using antibodies against the tags (e.g., anti-GST or anti-HA).

-

Interpretation: In the absence of an effective inhibitor, the wild-type Mpro will autodigest, leading to a decrease in the full-length protein band. Effective inhibition by GC376 will prevent this autodigestion, preserving the full-length protein band, similar to the protease-deficient mutant control.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]

- 5. 3C-like protease inhibitors block coronavirus replication in vitro and improve survival in MERS-CoV–infected mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. biorxiv.org [biorxiv.org]

- 12. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Development of a Biosafety Level 1 Cellular Assay for Identifying Small-Molecule Antivirals Targeting the Main Protease of SARS-CoV-2: Evaluation of Cellular Activity of GC376, Boceprevir, Carmofur, Ebselen, and Selenoneine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

GC376 Sodium: A Technical Guide to its Synthesis, Chemical Properties, and Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

GC376 sodium is a potent, broad-spectrum antiviral agent that has demonstrated significant efficacy against a range of viruses, most notably coronaviruses. As a prodrug of the aldehyde inhibitor GC373, it targets the viral main protease (Mpro), also known as 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle. This technical guide provides an in-depth overview of the synthesis of this compound, its key chemical and physical properties, and a detailed examination of its mechanism of action and antiviral activity. Experimental protocols for its synthesis and evaluation are also presented to support further research and development efforts in the scientific community.

Introduction

The emergence of novel viral threats necessitates the development of effective broad-spectrum antiviral therapeutics. GC376 has emerged as a promising candidate, initially developed for the treatment of feline infectious peritonitis (FIP), a fatal coronavirus infection in cats.[1] Its mechanism of action, targeting the highly conserved main protease (Mpro) of coronaviruses, suggests its potential for wider applications, including against human coronaviruses like SARS-CoV-2.[1][2]

GC376 is the sodium bisulfite adduct of the active aldehyde compound, GC373. This modification enhances the compound's stability and solubility, making it a more viable candidate for pharmaceutical development.[3] In biological systems, GC376 is believed to convert to the active aldehyde form, GC373, which then covalently binds to the catalytic cysteine residue in the active site of the 3CL protease, inhibiting its function and halting viral replication.[4][5] This guide provides a comprehensive resource for researchers and drug developers working with or interested in this compound.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the synthesis of its aldehyde precursor, GC373. The final step involves the formation of the bisulfite adduct. While a detailed, step-by-step protocol is not available in a single public source, the following procedure has been compiled from various scientific publications.

Synthesis of GC373 (Aldehyde Precursor)

The synthesis of the dipeptidyl aldehyde, GC373, can be achieved through established methods of peptide synthesis.[6] This typically involves the coupling of protected amino acid derivatives in a stepwise manner, followed by the introduction of the aldehyde functionality at the C-terminus. A general approach involves the reduction of a corresponding protected peptide acid or ester to the alcohol, followed by a mild oxidation to the aldehyde.

Conversion of GC373 to this compound

This compound is prepared by reacting the aldehyde GC373 with sodium bisulfite (NaHSO3) in an aqueous solution.[3][7] This reaction forms the sodium sulfonate salt at the aldehyde position.

Experimental Protocol: Synthesis of this compound from GC373

-

Dissolution: Dissolve the synthesized and purified GC373 aldehyde in a suitable organic solvent that is miscible with water, such as isopropanol or acetonitrile.

-

Preparation of Sodium Bisulfite Solution: Prepare a saturated aqueous solution of sodium bisulfite.

-

Reaction: Add the sodium bisulfite solution dropwise to the GC373 solution with stirring at room temperature. The reaction is typically rapid.

-

Precipitation and Isolation: The this compound salt, being less soluble in the mixed solvent system, will precipitate out of the solution. The precipitate can be collected by filtration.

-

Washing and Drying: Wash the collected solid with a cold, non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material and impurities. Dry the final product under vacuum to yield this compound as a white to off-white solid.

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[4][8]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its development as a therapeutic agent.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₃₀N₃NaO₈S | [9] |

| Molecular Weight | 507.53 g/mol | [4] |

| CAS Number | 1416992-39-6 | [9] |

| Appearance | White to off-white crystalline solid | [6] |

| Solubility | Soluble in water, DMSO, and PBS (pH 7.2).[1] It can form micelles at high concentrations.[8] | [1][8] |

| Stability | The solid form is stable when stored at -20°C.[4] In aqueous solution, it can exist in equilibrium with its aldehyde form, GC373.[4] | [4] |

Mechanism of Action

This compound acts as a prodrug, converting to its active aldehyde form, GC373, under physiological conditions.[5] GC373 is a potent inhibitor of the viral main protease (Mpro) or 3C-like protease (3CLpro).[3]

The 3CL protease plays a crucial role in the viral life cycle by cleaving the viral polyproteins into functional proteins required for viral replication and transcription.[8] The aldehyde group of GC373 forms a reversible covalent bond with the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro) in the active site of the protease, forming a hemithioacetal.[5][8] This covalent modification blocks the active site of the enzyme, preventing it from processing the viral polyproteins and thereby inhibiting viral replication.

Antiviral Activity and Efficacy

GC376 has demonstrated broad-spectrum antiviral activity against a variety of coronaviruses in both in vitro and in vivo studies.

In Vitro Antiviral Activity

The in vitro potency of GC376 is typically evaluated by determining its half-maximal inhibitory concentration (IC₅₀) against the target protease and its half-maximal effective concentration (EC₅₀) in cell-based viral replication assays.

| Virus/Protease | Assay Type | IC₅₀ / EC₅₀ (µM) | Reference |

| SARS-CoV-2 Mpro | FRET Assay | 0.19 ± 0.04 (IC₅₀) | [8] |

| SARS-CoV Mpro | FRET Assay | 0.05 ± 0.01 (IC₅₀) | [8] |

| Feline Coronavirus (FCoV) Mpro | FRET Assay | 0.49 ± 0.07 (IC₅₀) | [8] |

| SARS-CoV-2 (in Vero E6 cells) | Cytopathic Effect Assay | 3.37 (EC₅₀) | [1] |

| MERS-CoV (in cell culture) | Viral Replication Assay | 0.5 (EC₅₀) | [8] |

In Vivo Efficacy

In vivo studies in animal models have been crucial in demonstrating the therapeutic potential of GC376.

-

Feline Infectious Peritonitis (FIP): GC376 has shown remarkable success in treating cats with FIP, a disease that is otherwise almost always fatal.[1]

-

SARS-CoV-2 Mouse Models: Studies in transgenic mice expressing the human ACE2 receptor (K18-hACE2) have shown that GC376 can reduce viral loads and lung pathology associated with SARS-CoV-2 infection.

Experimental Protocols

3CL Protease Inhibition Assay (FRET-based)

This assay measures the ability of a compound to inhibit the enzymatic activity of 3CL protease.

Materials:

-

Recombinant 3CL protease

-

Fluorescence Resonance Energy Transfer (FRET) peptide substrate containing a cleavage site for the protease, flanked by a fluorophore and a quencher.

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the 3CL protease to each well (except for the negative control).

-

Add the diluted this compound to the appropriate wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate to all wells.

-

Immediately measure the fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm).

-

Calculate the rate of substrate cleavage for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable software.[8]

Cytopathic Effect (CPE) Reduction Assay

This cell-based assay determines the concentration of an antiviral compound required to protect cells from virus-induced death.

Materials:

-

Susceptible host cells (e.g., Vero E6 for SARS-CoV-2)

-

Virus stock of known titer

-

Cell culture medium

-

This compound

-

96-well clear plates

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

-

Plate reader

Procedure:

-

Seed the host cells in a 96-well plate and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the growth medium from the cells and add the diluted this compound.

-

Infect the cells with the virus at a pre-determined multiplicity of infection (MOI). Include uninfected and untreated virus-infected controls.

-

Incubate the plate for a period sufficient to observe significant cytopathic effect in the virus control wells (e.g., 48-72 hours).

-

Assess cell viability using a suitable reagent according to the manufacturer's instructions.

-

Plot the percentage of cell viability against the logarithm of the drug concentration and determine the EC₅₀ value.

Cytotoxicity Assay (CC₅₀ Determination)

This assay is performed in parallel with the CPE assay to determine the concentration of the compound that is toxic to the host cells.

Procedure:

-

Follow the same procedure as the CPE assay, but without adding the virus to the cells.

-

After the incubation period, assess cell viability.

-

Plot the percentage of cell viability against the logarithm of the drug concentration to determine the 50% cytotoxic concentration (CC₅₀).

The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a measure of the compound's therapeutic window. A higher SI value indicates a more promising antiviral candidate.

Conclusion

This compound is a promising broad-spectrum antiviral compound with a well-defined mechanism of action against a critical viral enzyme. Its demonstrated efficacy in both in vitro and in vivo models, particularly against coronaviruses, highlights its potential as a therapeutic agent for current and future viral threats. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activity of this compound, along with key experimental protocols, to facilitate further research and development in this important area of antiviral drug discovery. Continued investigation into its pharmacokinetic and pharmacodynamic properties, as well as its clinical efficacy and safety in humans, is warranted.

References

- 1. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]

- 2. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

The Dawn of a Targeted Antiviral: An In-depth Technical Guide to the Early Research on GC376 for Feline Infectious Peritonitis

Feline Infectious Peritonitis (FIP) remains one of the most devastating and historically fatal viral diseases in cats. Caused by a mutated form of feline enteric coronavirus (FECV), the disease manifests in various forms, leading to a near-certain mortality once clinical signs appear. For decades, treatment was merely palliative. This landscape began to shift with the investigation of targeted antiviral agents, and among the pioneers was GC376, a 3C-like protease (3CLpro) inhibitor that offered the first real glimmer of hope. This technical guide provides a comprehensive overview of the foundational research on GC376, detailing its mechanism of action, early experimental trials, and the pivotal field studies that paved the way for modern FIP therapies.

Mechanism of Action: Halting Viral Replication at a Key Step

GC376 is a dipeptidyl aldehyde bisulfite prodrug. Upon administration, it converts to its active aldehyde form, GC373, which is a potent inhibitor of the coronavirus main protease, also known as 3C-like protease (3CLpro or Mpro).[1] This enzyme is critical for the viral life cycle. Coronaviruses synthesize long polyproteins that must be cleaved into individual, functional proteins to assemble new virions. The 3CLpro is responsible for the majority of these proteolytic cleavages.[2][3]

By binding covalently to the cysteine residue in the active site of the 3CLpro, GC373 blocks the enzyme's activity.[1][4] This action prevents the processing of the viral polyproteins, thereby halting the viral replication and assembly cycle.[2][5] This targeted mechanism represented a significant departure from the non-specific, supportive treatments previously used for FIP.

References

- 1. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Effect of GS-441524 in combination with the 3C-like protease inhibitor GC376 on the treatment of naturally transmitted feline infectious peritonitis [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]

- 5. GC376 - FIP Warriors CZ/SK ® [fipwarriors.eu]

Foundational Studies on GC376 as a Potential COVID-19 Therapeutic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global health crisis initiated by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) spurred an urgent search for effective antiviral therapeutics. A key target for antiviral drug development is the virus's main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] This enzyme is essential for the viral life cycle, as it cleaves viral polyproteins into functional non-structural proteins (NSPs) necessary for viral replication and transcription.[3][4] Inhibiting Mpro can effectively halt the virus's propagation.[3]

GC376 is a dipeptidyl bisulfite adduct prodrug that converts to the active aldehyde GC373.[5] It emerged as a promising candidate for treating COVID-19 due to its established broad-spectrum activity against other coronaviruses, including the virus responsible for feline infectious peritonitis (FIP).[2][6][7] Foundational studies have demonstrated its potent inhibition of SARS-CoV-2 Mpro and its ability to block viral replication in vitro and in vivo.[8][9] This document provides a technical overview of these foundational studies, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows.

Mechanism of Action of GC376

GC376 functions as a covalent inhibitor of the SARS-CoV-2 main protease (Mpro).[10] After entering the host cell, the SARS-CoV-2 virus translates its RNA to produce two large polyproteins, pp1a and pp1ab.[3] The Mpro enzyme is responsible for cleaving these polyproteins at 11 distinct sites to release functional NSPs.[3]

GC376 is a prodrug that readily converts to its active aldehyde form, GC373.[5] This aldehyde targets the catalytic dyad of the Mpro active site. Specifically, it forms a covalent bond with the catalytic cysteine residue (Cys145), creating a hemithioacetal.[6][11] This irreversible binding blocks the substrate-binding pocket, preventing the protease from cleaving the viral polyproteins and thus inhibiting viral replication.[1][4][6] The glutamine surrogate ring and the leucine group of GC376 fit into the S1 and S2 pockets of Mpro, which are conserved for substrate recognition.[1]

Quantitative Data Summary

The antiviral activity and cytotoxicity of GC376 have been quantified across multiple foundational studies. The key metrics include the half-maximal inhibitory concentration (IC50) against the Mpro enzyme, the half-maximal effective concentration (EC50) required to inhibit viral replication in cell culture, and the 50% cytotoxic concentration (CC50) to measure the drug's toxicity to host cells.

Table 1: In Vitro Efficacy and Cytotoxicity of GC376 against SARS-CoV-2

| Parameter | Reported Value (μM) | Cell Line | Assay Type | Source |

| IC50 | 1.5 | - | Enzymatic Assay | [1][3] |

| 0.89 | - | FRET Assay | [6] | |

| 0.15 | - | Enzymatic Assay | [12] | |

| EC50 | 0.18 | Vero E6 | Virus Infection Assay | [1] |

| 0.70 | Vero | Virus Replication Assay | [12] | |

| 3.37 | Vero | Antiviral Assay | [2] | |

| 0.531 ± 0.162 | Vero E6 | Virus Replication Assay | [8] | |

| CC50 | > 200 | Vero E6 | Cytotoxicity Assay | [1][13] |

| > 250 | Vero E6 | Cytotoxicity Assay | [8] | |

| > 200 | Vero | Cytotoxicity Assay | [12] | |

| Value for combination of GC376 and GS441524. |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of foundational studies. Below are summaries of the key experimental protocols used to evaluate GC376.

Mpro Inhibition Assays

-

Objective: To determine the direct inhibitory effect of GC376 on the enzymatic activity of SARS-CoV-2 Mpro.

-

Methodology (FRET-based):

-

Protein Expression: The SARS-CoV-2 Mpro protein is expressed in E. coli and purified using affinity and size-exclusion chromatography.[1]

-

Assay Principle: A fluorescence resonance energy transfer (FRET) assay is commonly used. A synthetic peptide substrate containing a fluorophore and a quencher is designed to be cleaved by Mpro. When intact, the quencher suppresses the fluorophore's signal. Upon cleavage by Mpro, the fluorophore is released from the quencher's proximity, resulting in a detectable fluorescent signal.

-

Procedure: Purified Mpro is incubated with various concentrations of GC376. The FRET substrate is then added, and the change in fluorescence is monitored over time.[6]

-

Data Analysis: The rate of substrate cleavage is calculated from the fluorescence signal. The IC50 value is determined by plotting the inhibition percentage against the logarithm of the GC376 concentration.[6]

-

-

Methodology (Thermal Shift Assay - TSA):

-

Principle: This assay assesses the binding of a ligand (GC376) to a target protein (Mpro) by measuring changes in the protein's thermal stability. Ligand binding typically stabilizes the protein, increasing its melting temperature (Tm).

-

Procedure: Purified Mpro is incubated with GC376 and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins. The temperature is gradually increased, and fluorescence is measured.

-

Data Analysis: The temperature at which the protein unfolds (melts) is determined by a sharp increase in fluorescence. A shift in the melting curve indicates binding. One study showed GC376 shifted the melting curve of SARS-CoV-2 Mpro from 50.9 °C to 55.2 °C.[1]

-

Antiviral Cell Culture Assays

-

Objective: To measure the efficacy of GC376 in inhibiting SARS-CoV-2 replication in a host cell environment.

-

Methodology:

-

Cell Line: Vero E6 cells, a monkey kidney epithelial cell line highly susceptible to SARS-CoV-2 infection, are commonly used.[1][8]

-

Procedure: Vero E6 cells are seeded in multi-well plates. The cells are then treated with a serial dilution of GC376 before or during infection with a known titer of live SARS-CoV-2 virus.

-

Quantification: After an incubation period (e.g., 24-48 hours), the extent of viral replication is measured. This can be done by quantifying viral RNA using RT-qPCR, observing the cytopathic effect (CPE), or through plaque reduction assays.

-

Data Analysis: The EC50 value is calculated as the drug concentration that reduces viral replication by 50% compared to untreated, infected cells.[1][12]

-

In Vivo Efficacy Studies (Mouse Model)

-

Objective: To evaluate the therapeutic efficacy and safety of GC376 in a living organism.

-

Methodology:

-

Animal Model: K18-hACE2 transgenic mice are frequently used. These mice are engineered to express the human angiotensin-converting enzyme 2 (hACE2) receptor, making them susceptible to SARS-CoV-2 infection and related lung injury.[9][14][15]

-

Procedure: Mice are intranasally challenged with a specific dose of SARS-CoV-2. Treatment with GC376 (e.g., via intraperitoneal injection) or a vehicle control is initiated shortly after infection and continued for a set duration (e.g., 7 days).[15][16]

-

Endpoints: Efficacy is assessed by monitoring clinical signs, weight loss, and survival rates.[9][16] At specific time points, tissues (lungs, brain) are harvested to measure viral loads (via RT-qPCR or TCID50 assay) and to assess tissue pathology through histopathology and immunohistochemistry.[9][15]

-

Findings: Studies have shown that while GC376 did not significantly improve overall survival, it led to milder tissue lesions, reduced inflammation, and lower viral loads, particularly in the brain, in mice challenged with a low virus dose.[9][15][17]

-

Conclusion

Foundational preclinical research has established GC376 as a potent inhibitor of the SARS-CoV-2 main protease. In vitro studies consistently demonstrate its ability to block Mpro enzymatic activity and inhibit viral replication in cell culture at non-toxic concentrations.[1][6][12] While in vivo studies in mouse models showed modest clinical outcomes in terms of survival, they revealed a significant reduction in viral load and tissue pathology, particularly in the brain.[9][15] These findings underscore the therapeutic potential of GC376 and provide a strong basis for the continued development of Mpro inhibitors as a critical component of the therapeutic arsenal against COVID-19 and future coronavirus threats.[2][18]

References

- 1. Structure basis for inhibition of SARS-CoV-2 by the feline drug GC376 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. antiviralgc367.wixsite.com [antiviralgc367.wixsite.com]

- 5. GC376 - Wikipedia [en.wikipedia.org]

- 6. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. health.economictimes.indiatimes.com [health.economictimes.indiatimes.com]

- 8. The preclinical inhibitor GS441524 in combination with GC376 efficaciously inhibited the proliferation of SARS-CoV-2 in the mouse respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. researchgate.net [researchgate.net]

- 12. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anivive Repurposes Veterinary Drug GC376 for COVID-19 And Submits Pre-IND to FDA [prnewswire.com]

- 14. researchwithrutgers.com [researchwithrutgers.com]

- 15. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. news-medical.net [news-medical.net]

- 18. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the Bisulfite Adduct in GC376's Stability and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GC376, a potent inhibitor of the 3C-like protease (3CLpro) of numerous coronaviruses, has garnered significant attention as a promising antiviral candidate. A key feature of its design is the incorporation of a bisulfite adduct, which reversibly converts to the active aldehyde form, GC373. This technical guide provides an in-depth analysis of the critical role of the bisulfite adduct in the stability, solubility, and overall function of GC376. We will explore the mechanism of action, present collated quantitative data on its inhibitory activity, and provide detailed experimental protocols for its characterization.

Introduction

The emergence of novel coronaviruses, such as SARS-CoV-2, has underscored the urgent need for broad-spectrum antiviral therapeutics. The viral 3C-like protease (3CLpro or Mpro) is an attractive drug target due to its essential role in processing viral polyproteins, a critical step in the viral replication cycle. GC376 is a dipeptidyl prodrug that, upon administration, converts to its active aldehyde form, GC373.[1][2] This active form acts as a potent inhibitor of 3CLpro. The aldehyde warhead of GC373 forms a covalent but reversible bond with the catalytic cysteine residue in the active site of the protease, effectively halting its function.[3][4]

The bisulfite adduct in GC376 is not merely a synthetic intermediate but a crucial component of its drug-like properties. It enhances the compound's aqueous solubility and stability, addressing a common challenge in the development of peptide-based inhibitors.[5][6] This guide will delve into the specifics of how this chemical modification contributes to the overall efficacy of GC376 as an antiviral agent.

The Prodrug Strategy: Conversion of GC376 to GC373

GC376 is the bisulfite adduct of the aldehyde GC373.[1][2] This prodrug approach is designed to improve the pharmaceutical properties of the active compound. Under physiological conditions, the bisulfite group is released, and GC376 reverts to the active aldehyde, GC373.[7][8] This conversion is a critical step for its antiviral activity, as it is the aldehyde form that covalently binds to the catalytic cysteine of the 3CLpro.[3][4]

The reversible nature of the bisulfite adduct formation is pH-dependent.[5] While specific kinetic data for the GC376 to GC373 conversion under various physiological pH conditions is not extensively published, the principle of bisulfite adducts of aldehydes suggests that the equilibrium shifts towards the aldehyde form at physiological pH.

Caption: Reversible conversion of the GC376 prodrug to its active aldehyde form, GC373.

Mechanism of Action: Inhibition of 3CL Protease

Once converted to GC373, the inhibitor targets the 3CLpro of coronaviruses. The mechanism involves the formation of a hemithioacetal between the aldehyde group of GC373 and the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro) in the enzyme's active site.[3] This covalent modification effectively blocks the substrate-binding pocket and inhibits the protease's ability to cleave viral polyproteins, thereby disrupting the viral replication cycle.[7][9]

Caption: Inhibition of the viral replication cycle by GC373 through the covalent modification of 3CLpro.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and cytotoxic activities of GC376 and GC373 against various coronaviruses.

Table 1: 50% Inhibitory Concentration (IC50) of GC376 and GC373 against Viral 3CL Proteases

| Virus Target | Compound | IC50 (µM) | Reference(s) |

| SARS-CoV-2 Mpro | GC376 | 0.89 | [3] |

| SARS-CoV-2 Mpro | GC373 | 0.40 ± 0.05 | [7] |

| SARS-CoV Mpro | GC376 | 4.35 | [3] |

| MERS-CoV Mpro | GC376 | 1.56 | [3] |

| Feline Infectious Peritonitis Virus (FIPV) Mpro | GC376 | 0.72 | [3] |

| Porcine Epidemic Diarrhea Virus (PEDV) 3CLpro | GC376 | 1.11 | [3] |

| Transmissible Gastroenteritis Virus (TGEV) 3CLpro | GC376 | 0.82 | [3] |

Table 2: 50% Effective Concentration (EC50) and 50% Cytotoxic Concentration (CC50) of GC376

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/EC50) | Reference(s) |

| SARS-CoV-2 | Vero E6 | 2.19 - 3.37 | > 100 | > 29.6 - 45.7 | [10] |

| SARS-CoV-2 | Vero E6 | 0.18 | > 200 | > 1111 | [8] |

| SARS-CoV-2 | Vero E6 | Potent inhibition | > 200 | > 200 | [9] |

Table 3: Inhibition Constant (Ki) of GC376 against Viral 3CL Proteases

| Virus Target | Ki (nM) | Reference(s) |

| FIPV Mpro | 2.1 | [11] |

| SARS-CoV Mpro | 20 | [11] |

| SARS-CoV-2 Mpro | 40 | [11] |

Detailed Experimental Protocols

Synthesis of GC376 Bisulfite Adduct

The synthesis of GC376 is achieved by reacting the parent aldehyde, GC373, with sodium bisulfite (NaHSO3).[12]

-

Materials: GC373, sodium bisulfite, appropriate solvent system (e.g., aqueous media).

-

Procedure:

-

Dissolve GC373 in a suitable solvent.

-

Prepare a solution of sodium bisulfite in water.

-

Add the sodium bisulfite solution to the GC373 solution, typically in a 1:1 molar ratio or with a slight excess of bisulfite.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as HPLC or NMR to confirm the formation of the adduct.

-

Upon completion, the product can be isolated and purified using standard techniques like crystallization or chromatography.

-

In Vitro 3CLpro Inhibition Assay (FRET-based)

A common method to determine the inhibitory activity of compounds like GC376 is a Fluorescence Resonance Energy Transfer (FRET)-based assay.[3][11][13]

-

Materials: Purified recombinant 3CLpro, a fluorogenic peptide substrate containing a 3CLpro cleavage site flanked by a FRET pair (e.g., Edans/Dabcyl), assay buffer, GC376/GC373, and a microplate reader capable of fluorescence measurements.

-

Procedure:

-

Prepare serial dilutions of the inhibitor (GC376 or GC373) in the assay buffer.

-

In a microplate, add the purified 3CLpro enzyme to each well containing the inhibitor dilutions and a control (no inhibitor).

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for binding.

-

Initiate the enzymatic reaction by adding the FRET substrate to each well.

-

Monitor the increase in fluorescence over time using a microplate reader. Cleavage of the substrate separates the FRET pair, resulting in an increase in fluorescence.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cytotoxicity Assay

To assess the safety profile of GC376, a cytotoxicity assay is performed on a relevant cell line (e.g., Vero E6 cells).[10][14]

-

Materials: Cultured cells (e.g., Vero E6), cell culture medium, GC376, and a reagent for measuring cell viability (e.g., Neutral Red, MTT, or CellTiter-Glo).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of GC376 in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of GC376. Include a vehicle control (no compound).

-

Incubate the cells for a period that corresponds to the duration of the antiviral assay (e.g., 24-48 hours).

-

After incubation, add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (absorbance or luminescence) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the CC50 value.

-

Caption: General experimental workflow for the synthesis and in vitro evaluation of GC376.

Stability and Bioavailability

The primary role of the bisulfite adduct is to enhance the stability and solubility of the parent aldehyde, GC373. Aldehydes can be reactive and prone to oxidation or other degradation pathways. The formation of the bisulfite adduct protects the aldehyde group, increasing the shelf-life and stability of the compound in formulation.[5]

Furthermore, improved aqueous solubility can be advantageous for parenteral administration, such as subcutaneous injection, which has been used in animal studies.[12] While oral administration is generally preferred, studies have shown that the oral bioavailability of GC376 may be limited compared to subcutaneous injection.[1][15] However, the increased solubility due to the bisulfite adduct may still play a role in improving absorption from the gastrointestinal tract compared to the less soluble aldehyde.

Conclusion

The bisulfite adduct of GC376 is a critical chemical modification that imparts favorable pharmaceutical properties to the potent 3CLpro inhibitor, GC373. By serving as a stable and more soluble prodrug, the bisulfite adduct facilitates the delivery of the active aldehyde to its site of action. The reversible conversion under physiological conditions ensures that the therapeutic activity is realized. The quantitative data consistently demonstrate the potent antiviral activity of GC376 against a range of coronaviruses with a favorable safety profile. The experimental protocols outlined in this guide provide a framework for the continued research and development of GC376 and other protease inhibitors employing a similar prodrug strategy. Further investigation into the pharmacokinetics of the GC376-to-GC373 conversion in vivo will be crucial for optimizing dosing regimens and maximizing its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]

- 12. antiviralgc367.wixsite.com [antiviralgc367.wixsite.com]

- 13. Reversal of the Progression of Fatal Coronavirus Infection in Cats by a Broad-Spectrum Coronavirus Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Better therapeutic effect of oral administration of GS441524 compared with GC376 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GC376 Sodium in In Vitro Antiviral Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GC376 is a potent, broad-spectrum inhibitor of the 3C-like protease (3CLpro or Main Protease, Mpro), a viral enzyme essential for the replication of many coronaviruses.[1] As a prodrug of GC373, GC376 is a dipeptide-based protease inhibitor that has demonstrated significant antiviral activity against a range of coronaviruses, including those responsible for Feline Infectious Peritonitis (FIP), Porcine Epidemic Diarrhea (PED), Middle East Respiratory Syndrome (MERS), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2] These application notes provide detailed protocols for the in vitro evaluation of GC376's antiviral efficacy and cytotoxicity.

Mechanism of Action

GC376 targets the highly conserved 3CL protease of coronaviruses. This enzyme is crucial for the post-translational processing of viral polyproteins into functional non-structural proteins required for viral replication. By inhibiting 3CLpro, GC376 effectively halts the viral replication cycle.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity of GC376 against various coronaviruses and in different cell lines.

Table 1: Antiviral Activity of GC376 Against Various Coronaviruses

| Virus | Cell Line | Assay Type | EC50 (µM) | Reference |

| SARS-CoV-2 | Vero E6 | Plaque Reduction | 0.9 | [3] |

| SARS-CoV-2 | Vero | CPE | 3.37 | [1] |

| SARS-CoV-2 | Calu-3 | Viral Yield | 2.58 | [4] |

| SARS-CoV | Vero E6 | CPE | 0.099 - 3.37 | [4] |

| MERS-CoV | Vero E6 | CPE | 0.099 - 3.37 | [4] |

| Feline Infectious Peritonitis Virus (FIPV) | CRFK | Plaque Reduction | 0.4 - 2.0 | [5] |

| Porcine Epidemic Diarrhea Virus (PEDV) | Vero | CPE | 11.18 - 14.63 | [6] |

| Human Coronavirus 229E (HCoV-229E) | A549 | Viral Yield | <3 | [7] |

| Human Coronavirus OC43 (HCoV-OC43) | A549 | Viral Yield | <3 | [7] |

| Human Coronavirus NL63 (HCoV-NL63) | Caco-2 | Viral Yield | 0.7013 | [7] |

| Norovirus | HG23 | Replicon Assay | 0.3 | [8] |

Table 2: Cytotoxicity and Selectivity of GC376

| Cell Line | Assay Type | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| Vero E6 | CellTiter-Glo | >200 | >222 (for SARS-CoV-2) | [3] |

| A549 | CellTiter-Glo | >200 | >66 (for SARS-CoV-2) | [3] |

| Caco-2 | Not Specified | >100 | >38 (for SARS-CoV-2) | [4] |

| CRFK | Not Specified | >100 | >50-250 (for FIPV) | [5] |

Experimental Protocols

Detailed methodologies for key in vitro antiviral assays are provided below.

Cytotoxicity Assay (MTT or CCK-8)

This protocol determines the concentration of GC376 that is toxic to the host cells, which is essential for calculating the selectivity index.

Materials:

-

Host cell line (e.g., Vero E6, A549, Calu-3)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

GC376 sodium salt

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Cell Counting Kit-8 (CCK-8)

-

Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of GC376 in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the GC376 dilutions to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells and medium without GC376 as a vehicle control.

-

Incubate the plate for 48 to 72 hours at 37°C.

-

For MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

-

For CCK-8 Assay:

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate for 1-4 hours at 37°C.

-

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.

Plaque Reduction Assay

This assay measures the ability of GC376 to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.

Materials:

-

Host cell line (e.g., Vero E6)

-

Cell culture medium

-

Coronavirus stock of known titer (PFU/mL)

-

This compound salt

-

Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

-

6- or 12-well cell culture plates

Procedure:

-

Seed cells into 6- or 12-well plates and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of the virus stock in serum-free medium to achieve approximately 100 plaque-forming units (PFU) per well.

-

Remove the growth medium from the cells and infect the monolayer with the virus dilution.

-

Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.

-

Prepare the overlay medium containing two-fold serial dilutions of GC376.

-

After the adsorption period, remove the virus inoculum and add 2 mL of the overlay medium with GC376 to each well.

-

Incubate the plates at 37°C for 48-72 hours, or until plaques are visible.

-

Fix the cells by adding the fixing solution and incubating for at least 30 minutes.

-

Remove the overlay and fixing solution, and stain the cells with crystal violet solution for 15-30 minutes.

-

Gently wash the wells with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the logarithm of the drug concentration.

Viral Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of GC376.

Materials:

-

Host cell line (e.g., Vero E6, Calu-3)

-

Cell culture medium

-

Coronavirus stock

-

This compound salt

-

24- or 48-well cell culture plates

-

Materials for virus titration (as in Plaque Reduction Assay or for TCID50 assay)

Procedure:

-

Seed cells into 24- or 48-well plates and incubate to form a confluent monolayer.

-

Infect the cells with the coronavirus at a low multiplicity of infection (MOI), typically 0.01.

-

Incubate for 1 hour at 37°C for viral adsorption.

-

Remove the virus inoculum and wash the cells with PBS.

-

Add fresh culture medium containing serial dilutions of GC376.

-

Incubate the plates for 24 to 48 hours at 37°C.

-

Collect the cell culture supernatant from each well.

-

Determine the viral titer in the supernatant using a standard plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

-

Calculate the EC50, which is the concentration of GC376 that reduces the viral yield by 50%.

Conclusion

GC376 is a promising antiviral compound with potent in vitro activity against a broad range of coronaviruses. The protocols outlined in these application notes provide a framework for the systematic evaluation of GC376 and other 3CL protease inhibitors. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating the discovery and development of novel anticoronaviral therapeutics.

References

- 1. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GC376 - Wikipedia [en.wikipedia.org]

- 3. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boceprevir, calpain inhibitors II and XII, and GC-376 have broad-spectrum antiviral activity against coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Structural Basis for Inhibiting Porcine Epidemic Diarrhea Virus Replication with the 3C-Like Protease Inhibitor GC376 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differing pan-coronavirus antiviral potency of boceprevir and GC376 in vitro despite discordant molecular docking predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural and Inhibitor Studies of Norovirus 3C-like Proteases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Determining the IC50 and EC50 of GC376 Sodium in Cell Culture

Introduction

GC376 is a dipeptide-based prodrug that converts to its active aldehyde form, GC373, under physiological conditions.[1][2] It functions as a potent, broad-spectrum inhibitor of the main protease (Mpro), also known as 3C-like protease (3CLpro), an enzyme essential for the replication of many viruses, including coronaviruses.[3][4][5] By forming a covalent bond with a key cysteine residue in the Mpro active site, GC376 blocks the processing of viral polyproteins, thereby halting viral maturation and replication.[1][6]

Accurate determination of the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) is critical for evaluating the therapeutic potential of antiviral compounds like GC376. The IC50 value quantifies the drug's potency in inhibiting its specific molecular target (Mpro), while the EC50 value measures its effectiveness in suppressing viral activity within a cellular context.[7] These application notes provide detailed protocols for determining these key parameters for GC376 sodium in a research setting.

Key Concepts

-

IC50 (Half-Maximal Inhibitory Concentration): Represents the concentration of an inhibitor required to reduce the activity of a specific enzyme or biological process by 50%.[8] For GC376, this is typically measured using an in vitro enzymatic assay with purified Mpro.[6]

-

EC50 (Half-Maximal Effective Concentration): The concentration of a drug that induces a response halfway between the baseline and maximum effect.[7] In virology, it is the concentration required to inhibit 50% of the viral replication or cytopathic effect (CPE) in infected cell cultures.[9]

-